Methanamine;methyl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Methanamine;methyl carbamate can be synthesized by reacting liquid methylamine with supercritical carbon dioxide (CO₂). The structure of the resulting compound can be refined by single-crystal X-ray diffraction . Another method involves the reaction of methanol and urea, which produces methyl carbamate along with ammonia as a byproduct . Industrial production methods often involve the use of dimethyl carbonate or methyl chloroformate as starting materials .
Chemical Reactions Analysis
Methanamine;methyl carbamate undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution Reactions: It reacts with aromatic aldehydes in the absence of solvent to form imines with high selectivity and yield.
Common Reagents and Conditions: The compound is reactive towards carbon dioxide and can form alkyl ammonium carbamate salts.
Major Products: The primary products of these reactions include imines and various carbamate derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of methanamine;methyl carbamate involves its interaction with carbon dioxide to form alkyl ammonium carbamate salts. These salts can dissociate into parent amines and carbon dioxide under external stimuli . The compound’s reactivity towards aromatic aldehydes leads to the formation of imines, which are significant in various chemical processes .
Comparison with Similar Compounds
Methanamine;methyl carbamate can be compared with other similar compounds such as:
Ethyl carbamate: Unlike methyl carbamate, ethyl carbamate is known to be mutagenic in certain tests.
N-Methyl carbamates: These compounds are widely used as insecticides and have anticholinesterase activity without cumulative effects.
Carbamates as Protecting Groups: Carbamates like t-butyloxycarbonyl (Boc) and carboxybenzyl (CBz) are used as protecting groups for amines in peptide synthesis.
This compound stands out due to its high reactivity and efficiency as an alternative to toxic methylamine, making it valuable in various industrial and scientific applications .
Properties
CAS No. |
568572-44-1 |
---|---|
Molecular Formula |
C3H10N2O2 |
Molecular Weight |
106.12 g/mol |
IUPAC Name |
methanamine;methyl carbamate |
InChI |
InChI=1S/C2H5NO2.CH5N/c1-5-2(3)4;1-2/h1H3,(H2,3,4);2H2,1H3 |
InChI Key |
RDZPTECJBXIQHH-UHFFFAOYSA-N |
Canonical SMILES |
CN.COC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.